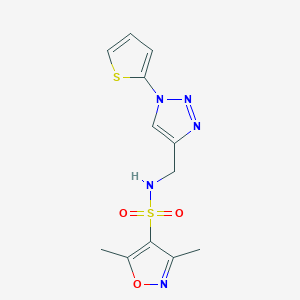
3,5-dimethyl-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)isoxazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3,5-dimethyl-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)isoxazole-4-sulfonamide is a useful research compound. Its molecular formula is C12H13N5O3S2 and its molecular weight is 339.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 3,5-dimethyl-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)isoxazole-4-sulfonamide is a novel sulfonamide derivative notable for its potential biological activities. Sulfonamides are known for their antibacterial properties, and the incorporation of various functional groups can enhance their pharmacological profiles. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C15H16N4O2S with a molecular weight of approximately 320.38 g/mol. The presence of the thiophene ring and isoxazole moiety contributes to its unique chemical properties and biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C15H16N4O2S |
| Molecular Weight | 320.38 g/mol |
| CAS Number | 1203411-64-6 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include:
- Formation of the isoxazole ring.
- Introduction of the thiophene moiety through coupling reactions.
- Sulfonation to incorporate the sulfonamide group.
These steps often utilize various reagents such as halogenated compounds and organometallic reagents under controlled conditions to yield the desired product with high purity.
Antibacterial Activity
The primary biological activity attributed to sulfonamides is their antibacterial effect . The synthesized compound has been evaluated against various bacterial strains to determine its efficacy:
- Mechanism of Action : Sulfonamides inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), a substrate for folate synthesis in bacteria. This inhibition disrupts DNA synthesis and cellular metabolism.
In Vitro Studies
Recent studies have shown that compounds similar to This compound exhibit varying degrees of inhibition against different human carbonic anhydrase isoforms (hCA I, II, VII, XII). For instance:
| Compound | hCA I Inhibition (Ki μM) | hCA II Inhibition (Ki μM) |
|---|---|---|
| Compound A | 96.0 | 87.8 |
| Compound B | 120.0 | 95.0 |
While these values indicate modest inhibition compared to established inhibitors like acetazolamide, they suggest potential for further development into selective inhibitors.
Case Studies
In a recent research project focusing on the biological evaluation of isoxazole derivatives , it was found that several compounds exhibited significant hemorheological activity comparable to established angioprotective agents like pentoxifylline . This opens avenues for exploring the compound's application in treating vascular disorders.
Eigenschaften
IUPAC Name |
3,5-dimethyl-N-[(1-thiophen-2-yltriazol-4-yl)methyl]-1,2-oxazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O3S2/c1-8-12(9(2)20-15-8)22(18,19)13-6-10-7-17(16-14-10)11-4-3-5-21-11/h3-5,7,13H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZBUWNDUSILBQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCC2=CN(N=N2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














